1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 874110-84-6
VCID: VC16904305
InChI: InChI=1S/C15H9Cl3N2O/c16-10-6-5-9(12(17)7-10)8-20-13-4-2-1-3-11(13)14(19-20)15(18)21/h1-7H,8H2
SMILES:
Molecular Formula: C15H9Cl3N2O
Molecular Weight: 339.6 g/mol

1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-

CAS No.: 874110-84-6

Cat. No.: VC16904305

Molecular Formula: C15H9Cl3N2O

Molecular Weight: 339.6 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- - 874110-84-6

Specification

CAS No. 874110-84-6
Molecular Formula C15H9Cl3N2O
Molecular Weight 339.6 g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]indazole-3-carbonyl chloride
Standard InChI InChI=1S/C15H9Cl3N2O/c16-10-6-5-9(12(17)7-10)8-20-13-4-2-1-3-11(13)14(19-20)15(18)21/h1-7H,8H2
Standard InChI Key JLMJVMLGITUAAH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₅H₉Cl₃N₂O and a molecular weight of 339.604 g/mol . Key structural features include:

  • A 1H-indazole core substituted at position 1 with a (2,4-dichlorophenyl)methyl group.

  • A reactive carbonyl chloride (–COCl) moiety at position 3.

The dichlorophenyl group enhances lipophilicity (LogP = 4.77) , which influences membrane permeability in biological systems. The exact mass is 337.978 g/mol, and the topological polar surface area (TPSA) is 34.89 Ų , indicating moderate solubility in polar solvents.

Table 1: Physicochemical Properties

PropertyValue
CAS Number874110-84-6
Molecular FormulaC₁₅H₉Cl₃N₂O
Molecular Weight339.604 g/mol
Exact Mass337.978 g/mol
LogP4.77
Topological Polar Surface Area34.89 Ų

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized through a multi-step process involving:

  • Indazole Core Formation: Cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions .

  • Dichlorophenylmethyl Substitution: Nucleophilic substitution or Friedel-Crafts alkylation to attach the (2,4-dichlorophenyl)methyl group to the indazole nitrogen .

  • Carbonyl Chloride Introduction: Treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] .

A literature example involves the use of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid as a precursor, which is converted to the acyl chloride using SOCl₂ in dichloromethane .

Key Reaction Parameters

  • Temperature: Reactions are conducted at reflux (40–80°C) to ensure complete conversion.

  • Solvents: Anhydrous dichloromethane or toluene to prevent hydrolysis of the carbonyl chloride .

  • Catalysts: Lewis acids like AlCl₃ may accelerate electrophilic substitution steps .

Biological and Pharmacological Relevance

Anticancer Applications

This compound serves as a precursor in the synthesis of ruthenium-based anticancer complexes. In a seminal study by Nazarov et al. (2013), it was used to prepare Ru(CO)ₓ complexes that exhibited potent activity against human ovarian carcinoma (A2780) and non-small cell lung cancer (H460) cell lines . The dichlorophenyl group enhanced cellular uptake, while the indazole core facilitated intercalation with DNA .

Table 2: Anticancer Activity of Related Indazole Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism
Ru(CO)ₓ-Indazole ComplexA27802.1DNA intercalation
Ru(CO)ₓ-Indazole ComplexH4603.8ROS generation

Kinase Inhibition

Structural analogs with carboxylic acid groups (e.g., 1-[(3,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid) have demonstrated inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers . The carbonyl chloride derivative’s reactivity allows for further derivatization into amide-based kinase inhibitors .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s carbonyl chloride group enables rapid conjugation with amines to form amides, a common motif in drug discovery. For example:

  • Prodrug Synthesis: Conversion to ester prodrugs for improved oral bioavailability.

  • Peptide Coupling: Use in solid-phase synthesis to create indazole-peptide hybrids with enhanced target selectivity .

Organometallic Chemistry

As demonstrated by Nazarov et al. (2013), this indazole derivative forms stable complexes with transition metals like ruthenium, which are explored for:

  • Photodynamic Therapy: Light-activated ROS generation in cancer cells .

  • Catalysis: As ligands in cross-coupling reactions for C–C bond formation .

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